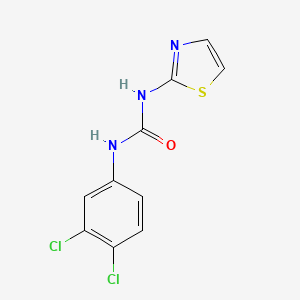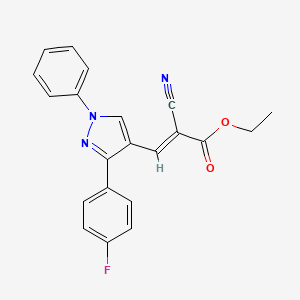![molecular formula C18H17N3O2S3 B11975458 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11975458.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(苄基硫基)-1,3,4-噻二唑-2-基]硫基}-N-(3-甲氧基苯基)乙酰胺是一种复杂的有机化合物,属于噻二唑衍生物类。该化合物以噻二唑环的存在为特征,噻二唑环是一个五元环,包含两个氮原子和一个硫原子。
准备方法
合成路线和反应条件
2-{[5-(苄基硫基)-1,3,4-噻二唑-2-基]硫基}-N-(3-甲氧基苯基)乙酰胺的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线涉及2-氨基-5-巯基-1,3,4-噻二唑与苄基氯反应生成5-(苄基硫基)-1,3,4-噻二唑。然后,将此中间体在适当条件下与2-氯-N-(3-甲氧基苯基)乙酰胺反应,生成最终产物。
工业生产方法
虽然该化合物的具体工业生产方法没有得到广泛的记载,但一般方法涉及扩大实验室合成程序。这包括优化反应条件,如温度、压力和溶剂选择,以确保最终产物的高产率和纯度。工业生产也可能涉及使用连续流动反应器和其他先进技术来提高效率和可扩展性。
化学反应分析
反应类型
2-{[5-(苄基硫基)-1,3,4-噻二唑-2-基]硫基}-N-(3-甲氧基苯基)乙酰胺可以发生各种化学反应,包括:
氧化: 噻二唑环和硫基可以被氧化生成亚砜或砜。
还原: 该化合物可以被还原生成相应的硫醇或胺。
取代: 苄基硫基和甲氧基苯基可以在适当条件下被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。
还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄)。
取代: 取代反应通常涉及亲核试剂,如胺、硫醇或卤化物,并且可能需要催化剂或特定的溶剂才能有效地进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,噻二唑环的氧化可能生成亚砜或砜,而还原可以生成硫醇或胺。
科学研究应用
化学: 该化合物可用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 它可能表现出生物活性,例如抗菌或抗癌特性,使其成为药物开发的候选者。
医学: 该化合物潜在的治疗效果可用于治疗各种疾病。
工业: 由于其独特的化学性质,它可用于开发新型材料,如聚合物或涂料。
作用机制
2-{[5-(苄基硫基)-1,3,4-噻二唑-2-基]硫基}-N-(3-甲氧基苯基)乙酰胺的作用机制尚不完全清楚,但据信涉及与特定分子靶点和途径的相互作用。噻二唑环和硫基可能与酶或受体相互作用,调节其活性并导致各种生物效应。需要进一步研究才能阐明所涉及的精确分子靶点和途径。
相似化合物的比较
类似化合物
- 2-{[5-(苄基硫基)-1,3,4-噻二唑-2-基]硫基}-N’-[(E)-(4-甲氧基苯基)亚甲基]乙酰肼
- N-{5-[(2-氟苄基)硫基]-1,3,4-噻二唑-2-基}-3-(1H-吲哚-3-基)丙酰胺
- **N-{5-[(4-氯苄基)硫基]-1,3,4-噻二唑-2-基}-3-(1H-吲哚-3-基)丙酰胺
独特性
2-{[5-(苄基硫基)-1,3,4-噻二唑-2-基]硫基}-N-(3-甲氧基苯基)乙酰胺的独特性在于同时存在苄基硫基和甲氧基苯基,这使其具有独特的化学性质和潜在应用。与类似化合物相比,它可能表现出不同的生物活性或化学反应活性,使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C18H17N3O2S3 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S3/c1-23-15-9-5-8-14(10-15)19-16(22)12-25-18-21-20-17(26-18)24-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,19,22) |
InChI 键 |
UXWGJFQZPPWETA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11975376.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11975390.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975398.png)




![ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B11975430.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B11975435.png)
![(2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11975438.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975445.png)


![7-ethyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975480.png)
